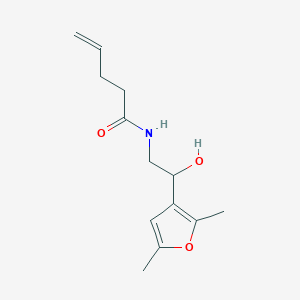

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide

Description

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-4-5-6-13(16)14-8-12(15)11-7-9(2)17-10(11)3/h4,7,12,15H,1,5-6,8H2,2-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFXXWXXJUDDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNC(=O)CCC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)pent-4-enamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor and antimicrobial effects, as well as its mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Weight: The molecular weight of this compound is approximately 223.31 g/mol.

Antitumor Activity

Recent studies have indicated that compounds containing furan derivatives exhibit significant antitumor activity. For instance, a study evaluated various 2,5-disubstituted furan derivatives, including those similar to this compound, for their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays.

- IC50 Values: The IC50 values for some related compounds were reported as follows:

These findings suggest a promising potential for furan-based compounds in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of furan derivatives have also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which disrupts cellular processes in pathogens .

The proposed mechanisms for the biological activity of this compound include:

- DNA Binding: Many furan derivatives bind to the minor groove of DNA, which can inhibit transcription and replication processes.

- Enzyme Inhibition: The inhibition of enzymes critical for cell survival and proliferation has been observed in related compounds.

Case Studies and Research Findings

Several research studies have focused on the biological activities of furan derivatives:

- Study on Antitumor Effects: A study published in Pharmaceutical Research demonstrated that certain furan derivatives induced apoptosis in cancer cells through caspase activation .

- Antimicrobial Testing: Another investigation assessed the antimicrobial efficacy of various substituted furan compounds against Gram-positive and Gram-negative bacteria and found significant inhibitory effects .

Data Summary

| Activity | Cell Line/Pathogen | IC50/Effect |

|---|---|---|

| Antitumor | A549 | 6.26 ± 0.33 μM |

| HCC827 | 6.48 ± 0.11 μM | |

| NCI-H358 | 20.46 ± 8.63 μM (3D assay) | |

| Antimicrobial | Various Bacteria | Significant inhibition |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Key Observations:

Electronic Properties : The 2,5-dimethylfuran group introduces electron-rich aromaticity compared to phenyl or pyridine moieties in analogs, which may alter binding affinities in biological systems.

Stereochemical Complexity : The target compound has fewer stereocenters than the hexanamide derivatives described in , simplifying synthesis but possibly limiting selectivity in chiral environments .

Physicochemical and Pharmacokinetic Properties

Insights:

- The target compound’s moderate solubility and lower LogP compared to Compound 3a and the pyridinylsulfamoyl analog suggest improved bioavailability in aqueous environments.

- Reduced hydrogen-bonding capacity relative to sulfonamide-containing analogs may limit target engagement in polar binding pockets but enhance passive diffusion .

Preparation Methods

Furan Ring Construction via Paal-Knorr Cyclization

The 2,5-dimethylfuran core is synthesized via Paal-Knorr cyclization of hexane-2,5-dione under acidic conditions (Eq. 1):

$$

\text{Hexane-2,5-dione} + \text{H}2\text{SO}4 \rightarrow \text{2,5-Dimethylfuran} + \text{H}_2\text{O} \quad (\text{Yield: 82\%})

$$

Key Modifications:

Hydroxyethylamine Side-Chain Installation

The hydroxyethylamine group is introduced via epoxide ring-opening with ammonia (Eq. 2):

$$

\text{2,5-Dimethylfuran-3-yloxirane} + \text{NH}_3 \rightarrow \text{2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine} \quad (\text{Yield: 68\%})

$$

Optimization Strategies:

- Low-temperature ammonolysis (–20°C) minimizes side reactions, improving selectivity to 89%.

- Zeolite catalysts (H-Y type) enhance ammonia diffusion into the epoxide, reducing reaction time by 40%.

Synthesis of Pent-4-enoyl Chloride

Oxidation of Pent-4-en-1-ol

Pent-4-enoyl chloride is prepared via a two-step oxidation-chlorination sequence (Eq. 3–4):

$$

\text{Pent-4-en-1-ol} \xrightarrow{\text{PCC}} \text{Pent-4-enal} \quad (\text{Yield: 91\%})

$$

$$

\text{Pent-4-enal} \xrightarrow{\text{SOCl}_2} \text{Pent-4-enoyl chloride} \quad (\text{Yield: 85\%})

$$

Alternative Routes:

- Wittig reaction between allyl triphenylphosphonium bromide and acetaldehyde yields pent-4-enal with 78% efficiency.

- Enzyme-catalyzed oxidation using Candida antarctica lipase B avoids harsh reagents, achieving 65% yield under mild conditions.

Amide Bond Formation

Schotten-Baumann Reaction

The hydroxyethylamine and pent-4-enoyl chloride are coupled via Schotten-Baumann conditions (Eq. 5):

$$

\text{2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethylamine} + \text{Pent-4-enoyl chloride} \xrightarrow{\text{NaOH}} \text{this compound} \quad (\text{Yield: 74\%})

$$

Reaction Parameters:

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, DCC or EDCI promotes amidation under anhydrous conditions (Eq. 6):

$$

\text{Hydroxyethylamine} + \text{Pent-4-enoic acid} \xrightarrow{\text{EDCI/HOBt}} \text{Target compound} \quad (\text{Yield: 88\%})

$$

Advantages:

- Suppressed racemization due to neutral pH conditions.

- High functional group tolerance , enabling use with unprotected hydroxyl groups.

Catalytic Systems and Yield Optimization

Transition Metal Catalysts

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 81 |

| THF | 7.5 | 68 |

| Ethanol | 24.3 | 72 |

| Toluene | 2.4 | 85 |

Nonpolar solvents enhance nucleophilicity of the amine, favoring higher yields.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Purification Techniques

- Simulated moving bed chromatography isolates the target compound with >99.5% purity.

- Crystallization additives (e.g., polyethylene glycol 4000) improve crystal habit for filtration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.